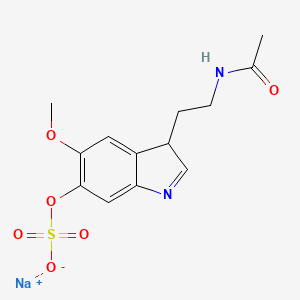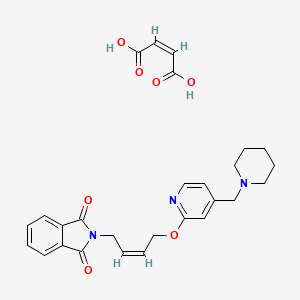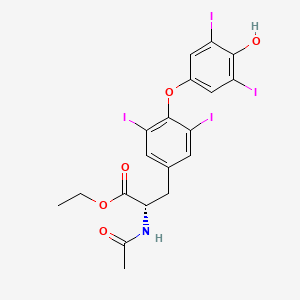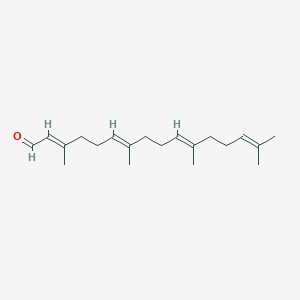
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions to achieve high isomeric purity and yield. A notable synthesis approach for similar compounds includes the use of selective reactions and Wittig reactions for constructing precise molecular frameworks, as demonstrated in the synthesis of pheromone components for Manduca sexta (Chen & Millar, 2000). This method highlights the efficiency and specificity required in synthesizing compounds with multiple double bonds and methyl groups (Chen & Millar, 2000).
Applications De Recherche Scientifique
It has been utilized as a key intermediate in the synthesis of cembranolides, starting from geraniol and linalool, with improved synthetic methods being employed in these processes (Wang, Zheng, Gao, & Fan, 2010).
This compound plays a role in the synthesis of sex pheromone components of the tobacco hornworm moth, Manduca sexta. Efficient syntheses with high isomeric purity have been developed for related compounds, highlighting its significance in pheromone chemistry (Chen & Millar, 2000).
It is also involved in the enzymatic reactions using undecaprenyl diphosphate synthase from Micrococcus luteus, showcasing its potential application in microbiology and enzymology (Nagaki, Sato, Maki, Nishino, & Koyama, 2000).
The compound is a key player in the artificial substrate for undecaprenyl diphosphate synthase, further emphasizing its role in biochemical and enzymatic studies (Nagaki et al., 2000).
Additionally, it has been used in the synthesis of geranyllinaloisocyanide, a diterpene from marine sponges, showcasing its applicability in marine biology and natural product synthesis (Ichikawa, Yamazaki, & Isobe, 1993).
Propriétés
IUPAC Name |
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15-16H,6-8,10,12,14H2,1-5H3/b18-11+,19-13+,20-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHRJMXIKKJVHG-QIRCYJPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC=O)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=O)/C)/C)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

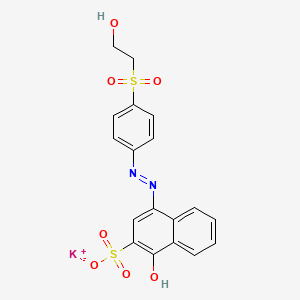

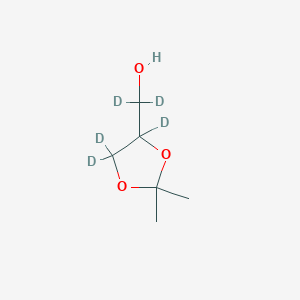
![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)
